molecular formula C23H20F3N3O2S2 B2499655 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 877653-67-3

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2499655
CAS No.: 877653-67-3
M. Wt: 491.55
InChI Key: XTOOVBSQLDHKPF-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N3O2S2 and its molecular weight is 491.55. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis and Imaging

The compound under investigation is structurally related to a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been reported as selective ligands of the translocator protein (18 kDa). For example, DPA-714, a compound within this series, designed with a fluorine atom for labelling with fluorine-18, allows for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application demonstrates the potential use of such compounds in medical diagnostics and research, particularly in the context of neuroimaging and studying various neurological conditions.

Antimicrobial Activity

Compounds with structural similarities to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis of novel heterocyclic compounds having sulphamido moiety and their evaluation for antimicrobial activity highlights the potential of these compounds in the development of new antimicrobial agents (Nunna et al., 2014). These findings suggest that modifications to the thienopyrimidin scaffold could lead to effective antimicrobial therapeutics.

Anticonvulsant Properties

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown potential anticonvulsant activity. This study involved the synthesis of thioacetamide derivatives followed by an evaluation of their interaction with anticonvulsant biotargets, revealing moderate anticonvulsant activity in vivo. The compound with a 4-bromophenyl substituent showed pronounced activity, suggesting that specific modifications to the thienopyrimidine structure could enhance anticonvulsant effects (Severina et al., 2020).

Antitumor Activity

The synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have indicated potent anticancer activity against several human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, suggesting that compounds with the thienopyrimidine core may serve as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-13-9-14(2)11-17(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-16-5-3-15(4-6-16)23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOOVBSQLDHKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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